2-Bromo-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid
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Overview
Description
2-Bromo-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H11BrFNO2Si and a molecular weight of 292.18 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound, and contains bromine, fluorine, and a trimethylsilyl group, which are known to impart unique chemical properties.
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
It’s known that similar compounds can undergo palladium-catalyzed homo-coupling reactions . This suggests that 2-Bromo-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid might interact with its targets in a similar manner.
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it’s likely that it affects pathways related to carbon–carbon bond formation.
Result of Action
Given its potential use in suzuki–miyaura cross-coupling reactions , it’s likely that it facilitates the formation of carbon–carbon bonds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the success of Suzuki–Miyaura cross-coupling reactions, which the compound might be involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-fluoropyridine-3-carboxylic acid: Lacks the trimethylsilyl group, which may affect its reactivity and binding properties.
2-Chloro-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid: Substitution of bromine with chlorine can lead to different chemical and biological properties.
2-Bromo-5-(trimethylsilyl)pyridine-3-carboxylic acid: Lacks the fluorine atom, which can influence its chemical stability and reactivity.
Uniqueness
2-Bromo-6-fluoro-5-(trimethylsilyl)pyridine-3-carboxylic acid is unique due to the combination of bromine, fluorine, and trimethylsilyl groups, which impart distinct chemical properties. These groups can enhance the compound’s reactivity, stability, and ability to interact with biological targets, making it a valuable tool in various fields of research .
Properties
IUPAC Name |
2-bromo-6-fluoro-5-trimethylsilylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNO2Si/c1-15(2,3)6-4-5(9(13)14)7(10)12-8(6)11/h4H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMYBDIDZUTGGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(N=C(C(=C1)C(=O)O)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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